Styromal

Descripción

Propiedades

IUPAC Name |

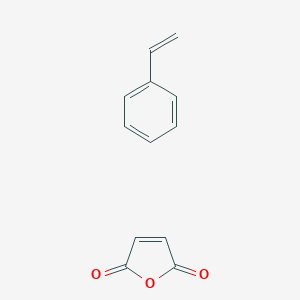

furan-2,5-dione;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C4H2O3/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h2-7H,1H2;1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLATMHLPFJRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128162-14-1, 106209-33-0, 68910-21-4, 112020-31-2, 862736-37-6, 9011-13-6, 9011-13-6 (Parent) | |

| Record name | Maleic anhydride-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128162-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-styrene alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106209-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, C12-28-alkyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68910-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-styrene graft copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112020-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, alternating, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862736-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025736612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042912798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50911339 | |

| Record name | Furan-2,5-dione--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder or flakes with a styrene-like odor; [Total Petrochemicals MSDS] | |

| Record name | Styrene-maleic anhydride copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25736-61-2, 42912-79-8, 9011-13-6, 109768-17-4 | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025736612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042912798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styromal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styromal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styromal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan-2,5-dione--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Styrene maleic anhydride copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Styromal Copolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styromal, a copolymer of styrene (B11656) and maleic anhydride (B1165640) (SMA), is a versatile thermoplastic resin with a range of applications stemming from its unique chemical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound copolymers, offering valuable data and detailed experimental protocols for researchers, scientists, and professionals in drug development. The defining features of SMA copolymers include their transparent appearance, high heat resistance, and the specific reactivity of the anhydride groups. This reactivity allows for solubility in alkaline aqueous solutions and a variety of organic solvents, making it suitable for diverse applications.

Core Chemical Structure and Synthesis

This compound is synthesized through the free-radical polymerization of styrene and maleic anhydride monomers. The resulting polymer can have a nearly perfectly alternating structure of styrene and maleic anhydride units, or a random copolymerization with less than 50% maleic anhydride content. The general chemical structure is represented as (C₈H₈)n-(C₄H₂O₃)m.

Copolymerization Reaction of Styrene and Maleic Anhydride

Caption: Radical polymerization of styrene and maleic anhydride to form this compound.

Key Chemical Properties

The chemical properties of this compound copolymers are highly dependent on their molecular weight and the molar ratio of styrene to maleic anhydride. A summary of key quantitative data is presented in the tables below.

Physicochemical Properties of this compound Copolymers

| Property | Value |

| Appearance | Crystal clear polymer, off-white powder or flakes |

| Density | 1.080 - 1.27 g/cm³ at 25 °C |

| Refractive Index (nD) | ~1.577 - 1.581 |

| Solubility | Soluble in alkaline solutions and polar organic solvents such as ketones (acetone, MEK, MIBK), ethers (dioxane, THF), and DMF. Insoluble in water at neutral or acidic pH. |

Molecular Weight, Monomer Content, and Thermal Properties of Select this compound Grades

| Grade ID | Styrene Content (mol%) | Maleic Anhydride (MA) Content (mol%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Acid Number (mg KOH/g) | Glass Transition Temperature (Tg) (°C) |

| SMA 1 | ~67% | ~33% | ~7,000 | - | - | 350 | 150 |

| SMA 2:1 | ~67% | ~33% | ~7,500 | ~2,800 | ~2.7 | - | - |

| SMA 3:1 | ~75% | ~25% | ~10,000 | - | - | 275 | 120 |

| SMA Partial Methyl Ester | 50% | 50% | ~350,000 | - | - | 460 | - |

Note: This table is a compilation of data from various sources and represents typical values. Actual values may vary between specific product grades and manufacturers.

Core Chemical Reactions

The maleic anhydride moiety in the this compound backbone is highly reactive and is the key to many of its applications.

Hydrolysis of the Anhydride Group

The anhydride groups can be hydrolyzed to form two carboxylic acid groups, rendering the copolymer soluble in aqueous alkaline solutions. This reaction is fundamental to its use in many applications, particularly in the life sciences for solubilizing membrane proteins.

Caption: Hydrolysis of the anhydride group in this compound to the carboxylic acid form.

Experimental Protocols

Determination of Acid Number by Potentiometric Titration

Objective: To quantify the maleic anhydride content in the copolymer.

Methodology: This method involves a two-step process: reaction of the maleic anhydride with an amine to form a monoacid, followed by potentiometric titration of the resulting acid.

Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of the this compound copolymer. The amount will depend on the expected maleic anhydride content.

-

Dissolve the polymer in a suitable solvent mixture, such as toluene (B28343) and an alcohol, to ensure complete dissolution and stable potential readings during titration.

-

-

Reaction with Aniline (B41778):

-

Add a known excess of aniline to the polymer solution. The aniline reacts with the maleic anhydride groups to form a mono-amide mono-carboxylic acid.

-

-

Titration:

-

Titrate the solution potentiometrically with a standardized solution of an organic base, such as alcoholic tetra-butylammonium hydroxide (B78521) (TBAOH).

-

Use a pH meter with a suitable electrode pair (e.g., glass and calomel) to monitor the pH change during the titration.

-

Add the titrant in small increments, allowing the pH to stabilize after each addition.

-

-

Endpoint Determination:

-

The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of pH versus titrant volume).

-

-

Calculation:

-

Calculate the maleic anhydride content based on the volume of titrant consumed at the endpoint.

-

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight distribution (Mw, Mn, and PDI) of the copolymer.

Methodology: GPC separates polymer molecules based on their size in solution.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry polymer sample.

-

Dissolve the sample in a suitable HPLC-grade solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), to a concentration of 1-2 mg/mL.

-

Allow the sample to dissolve completely, which may take several hours or overnight. Gentle agitation can be used, but avoid vigorous shaking or sonication that could degrade the polymer.

-

Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter.

-

Degas the sample solution before injection to remove any dissolved air.

-

-

GPC System and Conditions:

-

Columns: Use a set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene based columns).

-

Mobile Phase: The same solvent used for sample preparation (e.g., THF).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: Typically 50-100 µL.

-

Detector: A refractive index (RI) detector is commonly used.

-

-

Calibration:

-

Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards) to create a calibration curve of log(molecular weight) versus elution volume.

-

-

Data Analysis:

-

Analyze the chromatogram of the this compound sample to determine its molecular weight distribution (Mw, Mn, and PDI) relative to the calibration standards.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the copolymer.

Methodology: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step change in the heat flow curve.

Protocol: (Based on ASTM D3418)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

-

DSC Instrument and Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature well above the expected Tg to erase any previous thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg.

-

Second Heating Scan: Heat the sample again at the same rate as the first heating scan. The Tg is determined from this second heating scan.

-

-

-

Data Analysis:

-

Determine the Tg as the midpoint of the step transition in the heat flow curve from the second heating scan.

-

Structural Characterization by FTIR and NMR Spectroscopy

Workflow for Spectroscopic Analysis of this compound Copolymers:

Caption: Workflow for FTIR and NMR analysis of this compound copolymers.

Objective: To identify the characteristic functional groups in the copolymer.

Methodology: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

Protocol:

-

Sample Preparation:

-

For solid samples (powder or pellets), Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the finely ground polymer with KBr powder and pressing it into a transparent disk.

-

For soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by evaporating a solution of the polymer.

-

-

Data Acquisition:

-

Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Spectral Interpretation:

-

Identify the characteristic absorption bands for the styrene and maleic anhydride units:

-

Anhydride C=O stretching: Strong absorption bands around 1857 cm⁻¹ and 1783 cm⁻¹.

-

Aromatic C=C stretching (styrene): Bands in the region of 1450-1500 cm⁻¹.

-

Aromatic C-H bending (styrene): Bands in the region of 650-780 cm⁻¹.

-

-

Objective: To determine the copolymer composition (monomer ratio).

Methodology: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Protocol:

-

Sample Preparation:

-

Dissolve the this compound copolymer in a suitable deuterated solvent (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃)).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

-

Spectral Interpretation and Monomer Ratio Calculation:

-

Identify the signals corresponding to the aromatic protons of the styrene units (typically in the range of 6.5-7.5 ppm) and the aliphatic protons of the polymer backbone from both styrene and maleic anhydride units (typically in the range of 1.5-3.5 ppm).

-

Integrate the areas of these signals.

-

Calculate the molar ratio of styrene to maleic anhydride by comparing the integral of the aromatic protons (corresponding to 5 protons per styrene unit) to the integral of the aliphatic protons (corresponding to 3 protons per styrene unit and 2 protons per maleic anhydride unit).

-

A Comprehensive Guide to the Synthesis and Characterization of Styrene-Maleic Anhydride Copolymers

For Researchers, Scientists, and Drug Development Professionals

Styrene-maleic anhydride (B1165640) (SMA) copolymers are versatile polymers with a wide range of applications, particularly in the biomedical and pharmaceutical fields. Their amphipathic nature, arising from the hydrophobic styrene (B11656) units and the hydrophilic maleic anhydride (or its hydrolyzed maleic acid form), makes them ideal for use as solubilizing agents for membrane proteins and as nanocarriers for drug delivery.[1][2][3][4][5] This technical guide provides an in-depth overview of the synthesis and characterization of SMA copolymers, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in their development efforts.

Synthesis of Styrene-Maleic Anhydride Copolymers

The most common method for synthesizing SMA copolymers is free-radical polymerization.[6][7] This process can be carried out using various techniques, including solution, bulk, and photopolymerization, to achieve copolymers with different properties. The reactivity of the anhydride groups also allows for post-polymerization modifications to create derivatives with tailored functionalities.[8]

Key Synthesis Methodologies

A prevalent approach to SMA synthesis is solution polymerization , which allows for good control over the reaction conditions and the resulting polymer properties.[9][10] A typical procedure involves dissolving styrene and maleic anhydride monomers in an appropriate solvent, followed by the addition of a radical initiator. The choice of solvent and initiator, along with the reaction temperature and time, significantly influences the molecular weight and polydispersity of the resulting copolymer.

More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer even greater control over the polymer architecture, enabling the synthesis of well-defined block copolymers.[8]

Experimental Protocol: Solution Polymerization of SMA

This protocol describes a typical solution polymerization of styrene and maleic anhydride to yield an alternating copolymer.

Materials:

-

Styrene (St)

-

Maleic Anhydride (MAn)

-

Benzoyl Peroxide (BPO) as initiator

-

Toluene as solvent

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve a 1:1 molar ratio of styrene and maleic anhydride in toluene.[9]

-

Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Add the initiator, benzoyl peroxide (typically 0.7% by weight of the total monomers).[9]

-

Heat the reaction mixture to 80°C and maintain this temperature for 2 hours with continuous stirring.[9]

-

After the reaction is complete, cool the mixture to room temperature. The copolymer will precipitate out of the solution.

-

Filter the precipitate and wash it with fresh solvent to remove any unreacted monomers and initiator.

-

Dry the resulting styrene-maleic anhydride copolymer in a vacuum oven.

Characterization of Styrene-Maleic Anhydride Copolymers

A thorough characterization of SMA copolymers is crucial to ensure they meet the required specifications for their intended application. The primary characteristics of interest are the chemical structure, molecular weight, molecular weight distribution, and thermal properties.

Structural Characterization

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental technique used to confirm the presence of the characteristic functional groups in the SMA copolymer. The most prominent absorption bands are those corresponding to the maleic anhydride ring, specifically the symmetric and asymmetric C=O stretching vibrations.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the copolymer composition (styrene to maleic anhydride ratio) and the stereochemistry of the polymer chain.[8][14][15] The integration of the aromatic proton signals from styrene and the methine proton signals from maleic anhydride in the ¹H NMR spectrum allows for the quantification of the monomer incorporation.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[8][9][16][17][18] The PDI provides an indication of the breadth of the molecular weight distribution.

Thermal Properties

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the SMA copolymer. The Tg is an important parameter as it relates to the polymer's physical state and mechanical properties at different temperatures.[19][20][21]

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the copolymer by measuring its weight loss as a function of temperature. This is critical for understanding the degradation behavior of the polymer.[19][22]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of SMA copolymers under various conditions.

| Synthesis Parameters | Value | Reference |

| Monomer Molar Ratio (St:MAn) | 1:1 | [9] |

| Initiator (BPO) Concentration | 0.7 wt% | [9] |

| Polymerization Temperature | 80°C | [9] |

| Polymerization Time | 2 hours | [9] |

| Yield | up to 96.6% | [9] |

| Characterization Data | Value | Reference |

| FTIR Characteristic Peaks | ||

| Anhydride C=O stretching | ~1780 cm⁻¹ and ~1850 cm⁻¹ | [23] |

| ¹H NMR Chemical Shifts (in DMSO-d₆) | ||

| Aromatic protons (Styrene) | 6.5-7.5 ppm | [24] |

| Methine protons (Maleic Anhydride) | 3.0-4.0 ppm | [24] |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 155-165°C | [20] |

| Decomposition Onset (TGA) | ~300°C | [19] |

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental synthesis reaction, a typical experimental workflow, and the relationship between synthesis parameters and polymer properties.

Caption: Copolymerization of Styrene and Maleic Anhydride.

Caption: Experimental workflow for SMA synthesis and characterization.

Caption: Influence of synthesis parameters on copolymer properties.

References

- 1. The styrene–maleic acid copolymer: a versatile tool in membrane research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism of Lipid Nanodisk Formation by Styrene-Maleic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Styrene-maleic acid copolymer effects on the function of the GPCR rhodopsin in lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Styrene maleic anhydride - Wikipedia [en.wikipedia.org]

- 7. Styrene-maleic anhydride copolymer | Thermoplastic, Synthesis, Polymerization | Britannica [britannica.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Study on Synthesis and Characterization of Styrene-Maleic Anhydride Random Copolymer by Xylene | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. agilent.com [agilent.com]

- 17. aimplas.net [aimplas.net]

- 18. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. akjournals.com [akjournals.com]

- 20. publications.aston.ac.uk [publications.aston.ac.uk]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

mechanism of Styromal interaction with lipid bilayers

An In-depth Technical Guide to the Interaction of Styromal (SMA) with Lipid Bilayers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Styrene-maleic acid (SMA) copolymers, commercially known as this compound, have emerged as a powerful tool in membrane protein research. These amphipathic polymers offer a detergent-free method for solubilizing membrane proteins directly from their native lipid environment, preserving their structure and function within a discoidal particle of the lipid bilayer, termed a Styrene-Maleic Acid Lipid Particle (SMALP) or nanodisc. This guide provides a comprehensive overview of the molecular mechanism governing the interaction of this compound with lipid bilayers, details the factors influencing this process, presents quantitative data from key studies, and outlines the experimental protocols used for the preparation and characterization of SMALPs.

Mechanism of this compound-Lipid Bilayer Interaction

The solubilization of a lipid bilayer by SMA copolymers is a multi-step process driven by the polymer's amphipathic nature. The mechanism, elucidated through a combination of molecular dynamics simulations and experimental studies, involves the binding, insertion, and ultimate fragmentation of the membrane into stable nanodiscs.[1][2]

The process begins with the binding of SMA copolymers to the surface of the lipid bilayer, a phenomenon driven by the hydrophobic effect.[1] The hydrophobic styrene (B11656) moieties of the polymer then insert themselves into the nonpolar, hydrocarbon core of the lipid bilayer.[1][2][3] Concurrently, the hydrophilic maleic acid groups remain oriented towards the aqueous environment and the polar lipid headgroups.[4]

The coordinated action of multiple polymer chains inserting into the membrane leads to significant structural perturbation. This causes the formation of membrane defects and small, water-filled pores.[1] The SMA copolymers stabilize the edges of these pores, preventing their collapse and facilitating their growth, which ultimately leads to the fracture and disruption of the bilayer structure.[1][2] The thermodynamically preferred end state of this process is the formation of small, stable nanodiscs, typically 10-12 nm in diameter.[1] In these SMALPs, the SMA polymer forms a stabilizing "belt" around the circumference of a lipid bilayer patch, effectively shielding the hydrophobic lipid acyl chains from the aqueous solvent.[4]

Factors Influencing SMALP Formation

The formation, size, and homogeneity of SMALPs are influenced by several key experimental parameters.

-

Polymer-to-Lipid Ratio: The weight ratio of SMA to lipid is a critical determinant of the solubilization process and the final nanodisc size.[5] At low SMA concentrations, the system exists in a transition phase with partially solubilized vesicles and fragmented membranes.[6] Complete solubilization into homogeneous nanodiscs is typically achieved at higher SMA concentrations.[6] Altering this ratio provides an effective means to tune the diameter of the resulting lipid particles.[5]

-

Temperature: Temperature impacts membrane fluidity and, consequently, the efficiency of SMA interaction. Solubilization is more effective for membranes held above their lipid melting temperature, which suggests that the presence of defects in the lipid packing of fluid-phase membranes facilitates polymer insertion and membrane fracture.[2]

-

Lipid Composition: While SMA copolymers can solubilize a wide variety of membrane compositions without strong specificity, the specific lipid makeup can influence the size of the resulting SMALPs.[1] For instance, SMALPs formed from the membranes of Gram-negative E. coli were found to be smaller (~10 nm) than those formed from Gram-positive B. subtilis (50-100 nm), likely due to differences in their native lipid compositions.[4]

-

Polymer Chemistry: The intrinsic properties of the copolymer, such as the styrene-to-maleic acid ratio and chemical modifications to the polymer end-groups, can affect its interaction with lipids and the final characteristics of the nanodiscs.[4][7][8]

Quantitative Data on SMALP Formation

The following tables summarize quantitative data from various studies, illustrating the relationship between experimental conditions and SMALP characteristics.

Table 1: Effect of Polymer:Lipid Ratio on Nanodisc Size

| Lipid Composition | Polymer Type | Lipid:Polymer Ratio (w/w) | Resulting Particle Diameter/Radius (nm) | Measurement Technique | Reference |

|---|---|---|---|---|---|

| DMPC | SMA-EA | 1:1 | Radius: 5.22 ± 0.05 | DLS | [7] |

| DMPC | SMA-tau | 1:1 | Radius: 4.33 ± 0.04 | DLS | [7] |

| KCNE1-MLVs | SMA | 1:1 | Broad Distribution (Transition Phase) | DLS/TEM | [6] |

| KCNE1-MLVs | SMA | 1:1.5 | Homogeneous Population | DLS/TEM | [6] |

| POPC | StMA | 1:1.5 | Diameter: ~10 | DLS/TEM | [9] |

| DMPC | 3:1 SMA | 1:1.25 (StMA:lipid) | Diameter: 10 ± 1 | DLS |[10] |

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; MLVs: Multi-lamellar Vesicles; StMA: Styrene-maleic acid.

Table 2: Effect of Polymer and Lipid Type on Nanodisc Size

| Lipid Source / Composition | Polymer Type | Resulting Particle Diameter (nm) | Measurement Technique | Reference |

|---|---|---|---|---|

| E. coli Membranes | SMA | ~10 | DLS | [4] |

| B. subtilis Membranes | SMA | 50 - 100 | DLS | [4] |

| DMPC | SMA-SC12 | 18.9 ± 1.0 | DLS | [8] |

| DMPC | SMA-CN | 14.86 ± 0.24 | DLS | [8] |

| DMPC | SMA2000 | 5.92 ± 0.11 | DLS |[8] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-lipid nanoparticles.

References

- 1. Molecular Mechanism of Lipid Nanodisk Formation by Styrene-Maleic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Structural Pathways for Lipid Nanodisc Formation: How Styrene Maleic Acid Copolymers Induce Membrane Fracture and Disc Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Structural characterization of styrene-maleic acid copolymer-lipid nanoparticles (SMALPs) using EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Structure of Lipodisq Nanoparticles in the presence of KCNE1 by Dynamic Light Scattering and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The effect of polymer end-group on the formation of styrene – maleic acid lipid particles (SMALPs) - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01180A [pubs.rsc.org]

- 9. Characterizing the structure of styrene-maleic acid copolymer-lipid nanoparticles (SMALPs) using RAFT polymerization for membrane protein spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Principles of SMA Copolymer Self-Assembly: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the spontaneous organization of styrene-maleic acid copolymers into functional nanostructures, providing a foundational understanding for their application in advanced drug delivery and membrane protein research.

Styrene-maleic acid (SMA) copolymers are amphiphilic polymers that have garnered significant interest in the scientific community for their remarkable ability to self-assemble into well-defined nanostructures, such as micelles and nanodiscs, in aqueous environments. This property has made them invaluable tools for the solubilization and study of membrane proteins in a native-like lipid bilayer environment, as well as for the encapsulation and delivery of hydrophobic drugs. This technical guide delves into the fundamental principles governing the self-assembly of SMA copolymers, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Mechanism of Self-Assembly: A Hydrophobic-Hydrophilic Balancing Act

The self-assembly of SMA copolymers is primarily driven by the hydrophobic effect. The polymer consists of hydrophobic styrene (B11656) moieties and hydrophilic maleic acid groups. In an aqueous solution, the hydrophobic styrene units tend to minimize their contact with water molecules, leading to their aggregation. Simultaneously, the hydrophilic maleic acid groups, which are typically deprotonated at neutral and alkaline pH, interact favorably with water, ensuring the solubility of the resulting nanostructures.

This interplay between hydrophobic and hydrophilic interactions leads to the formation of core-shell structures. The hydrophobic styrene groups form the core of the micelle or the belt of the nanodisc, while the negatively charged maleic acid groups are exposed to the aqueous phase, creating a stable, water-soluble nanoparticle.

Key Factors Influencing SMA Self-Assembly

The self-assembly process and the characteristics of the resulting nanoparticles are influenced by several factors:

-

pH: The pH of the aqueous solution plays a critical role. At neutral to high pH (typically 7-8), the carboxylic acid groups of the maleic acid residues are deprotonated, leading to electrostatic repulsion between the polymer chains. This repulsion is balanced by the hydrophobic attraction of the styrene groups, resulting in the formation of stable, well-defined nanostructures. At acidic pH, the maleic acid groups become protonated, reducing the electrostatic repulsion and potentially leading to polymer aggregation and precipitation.

-

Polymer Composition and Architecture: The ratio of styrene to maleic acid in the copolymer significantly impacts its amphiphilicity and, consequently, its self-assembly behavior. Copolymers with a higher styrene content are more hydrophobic and tend to form larger aggregates. The molecular weight and polydispersity index (PDI) of the polymer also influence the size and uniformity of the resulting nanoparticles.

-

Presence of Lipids: In the context of membrane protein research, the interaction of SMA with lipids is crucial. SMA copolymers can directly extract patches of lipid bilayers from cell membranes or synthetic vesicles to form SMA-lipid particles (SMALPs), which are discoidal nanostructures where a lipid bilayer is encircled by a belt of SMA polymer. The lipid-to-polymer ratio is a key parameter in controlling the size of these nanodiscs.

-

Ionic Strength: The ionic strength of the buffer can modulate the electrostatic interactions between the charged maleic acid groups, thereby affecting the stability and size of the self-assembled structures.

Below is a diagram illustrating the fundamental principle of SMA copolymer self-assembly into a micellar structure.

Navigating the In Vivo Landscape: A Technical Guide to the Biocompatibility of Styromal

For researchers, scientists, and drug development professionals, this in-depth guide explores the biocompatibility of Styromal (styrene-maleic anhydride (B1165640) copolymer) for in vivo studies. It provides a comprehensive overview of its toxicological profile, detailed experimental protocols for biocompatibility assessment, and a summary of key quantitative data.

This compound, a synthetic copolymer of styrene (B11656) and maleic anhydride (SMA), has garnered significant interest in the biomedical field due to its unique physicochemical properties. Its amphipathic nature allows for the formation of nanoparticles and its ability to solubilize membrane proteins into "Styrene-Maleic Acid Lipid Particles" (SMALPs) has made it a valuable tool in drug delivery and membrane protein research.[1][2][3][4][5] Before its widespread application in in vivo models, a thorough understanding of its biocompatibility is paramount. This guide synthesizes available data to provide a technical resource for evaluating this compound in preclinical research.

Quantitative Biocompatibility Data

The biocompatibility of this compound has been investigated through various in vitro and in vivo assays. While many studies conclude that SMA copolymers are biocompatible and exhibit low toxicity, the degree of purity and the specific formulation play a crucial role.[6][7][8] Rigorous purification to remove residual monomers like styrene and maleic anhydride is often necessary to ensure its suitability for biological applications.[7] The U.S. Food and Drug Administration (FDA) has approved SMA copolymers as indirect food additives, specifying limits on residual monomers and extractable fractions.[7][9]

| Assay Type | Polymer/Nanoparticle | Cell Line/Animal Model | Key Findings | Reference |

| Cytotoxicity | Styrene-maleic anhydride copolymers | K562 (human chronic myeloid leukemia) | Demonstrated 50% in vitro cytotoxicity, with effects dependent on molecular weight. | [6] |

| Hemolytic Activity | Styrene maleic acid copolymer (SMA) | Mice | Used as a measure of toxicity in vivo. | [10] |

| In Vivo Toxicity | Styrene maleic acid copolymer (SMA) | Mice | Assessed by monitoring body weight loss. | [10] |

| Acute Oral Toxicity | Styrene/maleic Anhydride Copolymer | Rat | LD50 = 21 gm/kg. | [11] |

| Eye Irritation | Styrene/maleic Anhydride Copolymer | Rabbit | Draize test resulted in mild irritation (100 mg). | [11] |

Experimental Protocols for Biocompatibility Assessment

Accurate assessment of this compound's biocompatibility requires standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-[4,5-dimethyl-2-thiazolyl]-2, 5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Plate cells (e.g., 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Preparation of this compound Extracts: Prepare extracts of the this compound material according to ISO 10993-12 standards. This typically involves incubating the material in cell culture medium at 37°C for a specified period (e.g., 24-72 hours).

-

Cell Treatment: Remove the culture medium from the wells and replace it with various concentrations of the this compound extract. Include a positive control (e.g., a known cytotoxic substance) and a negative control (fresh culture medium).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

In Vivo Subcutaneous Implantation

This study evaluates the local tissue response to an implanted biomaterial. It is a crucial step in assessing the in vivo biocompatibility of this compound-based devices or formulations.

Methodology:

-

Animal Model: Use a suitable animal model, such as Wistar rats or C57BL/6 mice.

-

Material Preparation: Sterilize the this compound scaffold or implant according to standard procedures.

-

Surgical Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Shave and disinfect the dorsal skin.

-

Create a subcutaneous pocket through a small incision.

-

Insert the sterile this compound implant into the pocket.

-

Suture the incision.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.

-

Explantation and Histopathology:

-

At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.

-

Excise the implant and surrounding tissue.

-

Fix the tissue in 10% neutral buffered formalin.

-

Process the tissue for paraffin (B1166041) embedding.

-

Section the tissue and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory response, fibrosis, and tissue integration.

-

Trichrome staining can be used to assess collagen deposition.[12]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Styrene maleic anhydride - Wikipedia [en.wikipedia.org]

- 3. Styrene-maleic acid copolymer effects on the function of the GPCR rhodopsin in lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The styrene–maleic acid copolymer: a versatile tool in membrane research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. memtein.com [memtein.com]

- 6. Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects of maleic anhydride-vinyl acetate, maleic anhydride-methyl methacrylate and maleic anhydride-styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2502943A1 - Styrene-maleic anhydride copolymers for bioapplications and their preparation - Google Patents [patents.google.com]

- 8. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]

- 9. data.epo.org [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. In vitro and in vivo biocompatibility of Ti-6Al-4V titanium alloy and UHMWPE polymer for total hip replacement | Biomedical Research and Therapy [bmrat.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility Parameters of Styromal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of Styromal, a styrene-maleic acid (SMA) copolymer, in aqueous solutions. Understanding these parameters is critical for the successful formulation and application of this compound in various fields, particularly in drug delivery systems where aqueous compatibility is paramount. This document details the theoretical framework of solubility parameters, outlines experimental protocols for their determination, and discusses the key factors influencing the aqueous solubility of this compound.

Introduction to this compound and its Aqueous Solubility

This compound, the hydrolyzed form of styrene-maleic anhydride (B1165640) (SMAnh) copolymer, is an amphipathic polymer renowned for its ability to form nanodiscs and solubilize membrane proteins.[1] Its solubility in water is a crucial property, governed by the balance between the hydrophobic styrene (B11656) units and the hydrophilic maleic acid moieties.[1][2] The hydrolysis of the maleic anhydride groups to carboxylic acid groups is a prerequisite for aqueous solubility, a process that can be expedited by increasing the temperature and adding a base.[1]

The aqueous solubility of SMA copolymers is significantly influenced by the pH of the solution and the ratio of styrene to maleic acid.[3] Generally, SMA copolymers are soluble at higher pH values and become insoluble at lower pH as the carboxylic acid groups become protonated, reducing the polymer's overall charge and increasing its hydrophobicity.[3] An increase in the styrene content also decreases the aqueous solubility of the copolymer.[3] For many applications, a pH range of 7.5–8.0 is utilized.[3]

Understanding Solubility Parameters

To quantify the interactions between this compound and an aqueous solvent system, two key theoretical frameworks are often employed: Hansen Solubility Parameters (HSP) and the Flory-Huggins interaction parameter (χ).

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter is a three-dimensional system that describes the energy of vaporization of a substance, breaking it down into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δt2=δD2+δP2+δH2For a polymer to dissolve in a solvent, their respective Hansen solubility parameters need to be similar. The principle of "like dissolves like" is quantified by the distance (Ra) between the HSPs of the polymer and the solvent in the three-dimensional Hansen space. A smaller Ra indicates a higher affinity and greater likelihood of dissolution.

Flory-Huggins Interaction Parameter (χ)

The Flory-Huggins theory is a cornerstone of polymer solution thermodynamics. The dimensionless Flory-Huggins interaction parameter, χ, quantifies the interaction energy between a polymer segment and a solvent molecule.[4] It is a critical factor in determining the miscibility of a polymer in a solvent.

The Gibbs free energy of mixing (ΔGm) for a polymer solution is described by the Flory-Huggins equation:

ΔGm=RT[n1ln(φ1)+n2ln(φ2)+χn1φ2]Where:

-

R is the gas constant

-

T is the temperature

-

n1 and n2 are the number of moles of the solvent and polymer, respectively

-

φ1 and φ2 are the volume fractions of the solvent and polymer, respectively

A value of χ < 0.5 generally indicates that the polymer is soluble in the solvent, while a value of χ > 0.5 suggests poor solubility or phase separation.[5] It's important to note that χ can be dependent on temperature and concentration.[6][7]

Experimental Determination of Solubility Parameters

Experimental Protocol for Determining Hansen Solubility Parameters (HSP)

The HSP of a polymer is typically determined by observing its solubility or swelling in a series of solvents with known HSPs.

Materials:

-

This compound (SMA) copolymer films of a defined thickness.

-

A range of solvents with known Hansen Solubility Parameters (a mix of good and bad solvents for SMA is required).

-

Glass vials.

-

Analytical balance.

-

Oven.

Methodology:

-

Sample Preparation: Prepare uniform, thin films of the this compound copolymer.

-

Solvent Screening:

-

Place a small, pre-weighed piece of the this compound film into a vial containing a known volume of a single solvent.

-

Prepare vials for a wide range of solvents with varying δD, δP, and δH values.

-

Allow the samples to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature.

-

-

Solubility Assessment:

-

Visually assess the solubility of the polymer in each solvent. Categorize the results as "soluble," "partially soluble/swollen," or "insoluble."

-

For quantitative analysis of swelling, carefully remove the polymer film, blot any excess solvent, and immediately weigh the swollen film.

-

Dry the film in an oven to a constant weight and re-weigh it to determine the amount of solvent absorbed.

-

-

Data Analysis:

-

The data from the solvent screening is used to define a "solubility sphere" in the three-dimensional Hansen space.

-

Software programs can be used to plot the HSPs of the solvents and determine the center of the sphere that encloses the "good" solvents and excludes the "bad" solvents. The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δD, δP, δH) of the this compound copolymer.

-

Diagram of Experimental Workflow for HSP Determination:

Caption: Experimental workflow for determining the Hansen Solubility Parameters of this compound.

Experimental Protocol for Determining the Flory-Huggins Interaction Parameter (χ)

The Flory-Huggins parameter can be determined through various experimental techniques that measure the thermodynamic properties of the polymer-solvent mixture. One common method involves observing the phase separation behavior of the polymer solution.

Materials:

-

This compound (SMA) copolymer.

-

Aqueous buffer solutions of varying pH and ionic strength.

-

Temperature-controlled water bath or heating stage.

-

Light scattering instrument or a simple turbidity meter.

Methodology:

-

Solution Preparation: Prepare a series of this compound solutions in the aqueous buffer at different polymer concentrations.

-

Inducing Phase Separation:

-

For a given concentration, slowly change a parameter that affects solubility, such as temperature or pH, until phase separation (cloudiness or precipitation) is observed.

-

The point at which phase separation begins is known as the cloud point.

-

-

Cloud Point Determination:

-

Monitor the solution's turbidity using a light scattering instrument or a turbidimeter as the temperature or pH is changed.

-

The temperature or pH at which a sharp increase in turbidity occurs is recorded as the cloud point.

-

-

Data Analysis:

-

Repeat the cloud point determination for various polymer concentrations to construct a phase diagram (e.g., temperature vs. composition).

-

The critical point on the phase diagram (the minimum or maximum of the cloud point curve) can be used to calculate the Flory-Huggins interaction parameter (χ) using the following relationship for the critical point:

χc=1/2∗(1+1/√N)2Where N is the degree of polymerization of the polymer.

-

More advanced analysis involves fitting the entire phase boundary to the Flory-Huggins theory to determine χ as a function of temperature and concentration.

-

Diagram of Logical Relationship for χ Determination:

Caption: Logical workflow for determining the Flory-Huggins interaction parameter (χ).

Quantitative Data Summary

As specific, experimentally determined Hansen Solubility Parameters and Flory-Huggins interaction parameters for this compound in aqueous solutions are not available in the reviewed literature, a table of quantitative data cannot be provided at this time. The protocols outlined above provide the necessary framework for researchers to determine these values for their specific this compound composition and aqueous system.

Conclusion

The solubility of this compound in aqueous solutions is a complex phenomenon governed by factors such as pH, polymer composition, and temperature. While direct quantitative solubility parameters are not readily published, this guide provides the theoretical background and detailed experimental protocols for their determination. By applying the methodologies for measuring Hansen Solubility Parameters and the Flory-Huggins interaction parameter, researchers and drug development professionals can gain the necessary insights to optimize the formulation and performance of this compound-based systems in aqueous environments. This understanding is crucial for advancing the use of this versatile copolymer in drug delivery and other biomedical applications.

References

The Dawn of a Detergent-Free Era: A Technical Guide to the Historical Development of Styrene-Maleic Acid Lipid Particles

Birmingham, UK - For researchers, scientists, and drug development professionals navigating the complexities of membrane protein analysis, the advent of Styrene-Maleic Acid (SMA) Lipid Particles (SMALPs) marked a paradigm shift. This in-depth technical guide chronicles the historical development of this revolutionary technology, offering a comprehensive overview of its core principles, key milestones, and the experimental methodologies that underpin its application. By providing a detergent-free method for extracting and stabilizing membrane proteins in a native-like lipid environment, SMALP technology has opened new avenues for structural biology, functional studies, and drug discovery.

A Timeline of Innovation: From Industrial Polymer to Biological Tool

The journey of the styrene-maleic acid (SMA) copolymer from an industrial material to a cornerstone of membrane biology is a testament to scientific ingenuity. While SMA has been used in various industries for decades, its potential in life sciences was not fully realized until the late 20th and early 21st centuries.

A pivotal moment arrived in 2009 when the research groups of Dafforn and Overduin published a seminal paper detailing the use of SMA to solubilize membrane proteins directly from lipid bilayers.[1][2] This groundbreaking work demonstrated that the amphipathic nature of the SMA copolymer could be harnessed to "cut out" nanoscale discs of the cell membrane, encapsulating membrane proteins within their native lipid environment.[3][4][5] This discovery laid the foundation for what would become known as SMALP technology, offering a powerful alternative to traditional detergent-based methods that often compromise the structural and functional integrity of membrane proteins.

Following this initial breakthrough, the field has witnessed rapid advancements, including the commercialization of various SMA copolymers with different styrene-to-maleic acid ratios and molecular weights, and the development of related amphipathic polymers.[1][6] This has allowed for the fine-tuning of nanodisc size and properties for specific applications.[7][8]

The "Molecular Cookie Cutter": Mechanism of SMALP Formation

The process of SMALP formation is often elegantly described as a "molecular cookie cutter" mechanism.[3] The amphipathic SMA copolymer spontaneously inserts its hydrophobic styrene (B11656) moieties into the lipid bilayer, while the hydrophilic maleic acid groups remain exposed to the aqueous environment. This interaction leads to the fragmentation of the membrane into nanoscale, discoidal lipid particles, each encircled by a "belt" of SMA polymer.

Caption: A simplified workflow illustrating the three key stages of SMALP formation.

This detergent-free extraction preserves the native lipid annulus surrounding the membrane protein, which is crucial for maintaining its stability and function.[9] The resulting SMALPs are water-soluble and provide a more biologically relevant environment for studying membrane proteins compared to detergent micelles.

Quantitative Insights: Properties of Commercial SMA Copolymers and Resulting SMALPs

The selection of the appropriate SMA copolymer is a critical parameter in SMALP formation, as it directly influences the size and characteristics of the resulting nanodiscs. Several commercial suppliers offer a range of SMA copolymers with varying styrene-to-maleic acid ratios and molecular weights.

| Copolymer Name | Supplier | Styrene:Maleic Acid Ratio | Average Molecular Weight (kDa) | Typical Nanodisc Diameter (nm) |

| SMA 2000 | Cray Valley | 2:1 | 7.5 | ~10 |

| Xiran SZ30010 | Polyscope | 2.16:1 | 10 | 10-15 |

| Xiran SZ25010 | Polyscope | 3:1 | 10 | ~10 |

| Lipodisq | Sigma-Aldrich | 3:1 | - | 9-12 |

Note: The resulting nanodisc diameter can also be influenced by factors such as the lipid-to-polymer ratio and the specific lipid composition of the membrane.[8]

Experimental Corner: Protocols for SMALP Formation and Characterization

The following sections provide a generalized overview of the key experimental protocols for the successful generation and analysis of SMALPs.

Protocol for SMALP Formation

This protocol outlines the fundamental steps for solubilizing cell membranes and forming SMALPs.

References

- 1. phys.libretexts.org [phys.libretexts.org]

- 2. SMALP Protocols [smalp.net]

- 3. cube-biotech.com [cube-biotech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. smalp.net [smalp.net]

- 7. Structural characterization of styrene-maleic acid copolymer-lipid nanoparticles (SMALPs) using EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effectiveness of styrene-maleic acid (SMA) copolymers for solubilisation of integral membrane proteins from SMA-accessible and SMA-resistant membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane solubilisation by styrene-maleic acid copolymers - Institute of Biomembranes [biomembranes.nl]

Navigating the Stability Landscape of Styromal Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Styromal, a copolymer of styrene (B11656) and maleic anhydride (B1165640) (SMA), has emerged as a versatile and promising platform for the delivery of therapeutic agents. Its amphiphilic nature allows for the formation of stable nanoparticles that can encapsulate a wide range of active pharmaceutical ingredients (APIs), enhancing their solubility, bioavailability, and targeted delivery. However, ensuring the physical and chemical integrity of these formulations throughout their shelf life is paramount to their safety and efficacy. This technical guide provides a comprehensive overview of the key considerations and methodologies for assessing the physical and chemical stability of this compound-based drug delivery systems.

Core Principles of this compound Formulation Stability

The stability of a pharmaceutical product is its ability to retain its physical, chemical, microbiological, therapeutic, and toxicological properties within specified limits throughout its storage and use.[1] For this compound formulations, this translates to maintaining the integrity of the nanoparticles and the encapsulated API.

Physical Stability pertains to the preservation of the formulation's physical attributes, such as particle size, morphology, and dispersibility.[1] Key indicators of physical instability in this compound nanoparticle systems include:

-

Aggregation and Particle Size Growth: An increase in particle size over time can affect the formulation's performance, including its biodistribution and cellular uptake.

-

Changes in Zeta Potential: The surface charge of nanoparticles, indicated by the zeta potential, is a critical factor in their colloidal stability. A significant change can lead to aggregation.

-

Drug Leakage: Premature release of the encapsulated drug from the nanoparticles can reduce therapeutic efficacy and potentially lead to off-target effects.

Chemical Stability focuses on the chemical integrity of both the this compound copolymer and the API.[1] Chemical degradation can be triggered by several factors, including:

-

Hydrolysis: The maleic anhydride moieties in the this compound backbone are susceptible to hydrolysis, leading to the opening of the anhydride ring to form dicarboxylic acids. This can alter the polymer's solubility and interaction with the API.[2][3][4]

-

Oxidation: Both the polymer and the API can be susceptible to oxidative degradation, particularly if they contain sensitive functional groups.

-

Photodegradation: Exposure to light, especially UV radiation, can induce chemical reactions that lead to the degradation of the polymer and/or the API.[5]

-

Thermal Degradation: High temperatures can cause chain scission, crosslinking, and the release of volatile products from the this compound copolymer.[6][7]

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to predict the shelf life of this compound formulations and to identify potential degradation pathways. The following are detailed methodologies for key stability-indicating experiments, based on established pharmaceutical guidelines such as ICH Q1A(R2) and Q1B.[8][9][10][11]

Physical Stability Testing

Objective: To evaluate changes in the physical characteristics of this compound nanoparticles over time under various environmental conditions.

Methodology:

-

Sample Preparation: Prepare multiple batches of the drug-loaded this compound nanoparticle formulation. A portion of each batch should be retained as a control at the recommended storage condition (e.g., 5 ± 3°C).

-

Stability Chambers: Place the samples in stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[12]

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for the following parameters:

-

Visual Inspection: Observe for any changes in appearance, such as color change, precipitation, or phase separation.

-

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). An increase in the Z-average diameter and/or PDI can indicate aggregation.

-

Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry. A significant change in zeta potential can signal a change in surface chemistry and potential for instability.

-

Drug Content and Encapsulation Efficiency: Quantify the amount of API in the formulation and the percentage of API encapsulated within the nanoparticles using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). A decrease in drug content or encapsulation efficiency indicates drug degradation or leakage.

-

Chemical Stability Testing (Forced Degradation Studies)

Objective: To identify potential degradation products and degradation pathways for the this compound formulation under stress conditions.

Methodology:

-

Stress Conditions: Subject the drug-loaded this compound nanoparticle formulation to the following stress conditions:

-

Acid and Base Hydrolysis: Incubate the formulation in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the formulation with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the formulation to dry heat at a high temperature (e.g., 80°C). For the polymer alone, Thermogravimetric Analysis (TGA) can be used to determine the onset of thermal decomposition.

-

Photodegradation: Expose the formulation to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][13][14] A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the intact API and any degradation products. Mass Spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

Quantitative Data Summary

The following tables provide illustrative examples of the type of quantitative data that should be collected during stability studies of this compound formulations. The specific values will depend on the formulation, the encapsulated API, and the storage conditions.

Table 1: Illustrative Physical Stability Data for a Drug-Loaded this compound Nanoparticle Formulation under Accelerated Conditions (40°C/75% RH)

| Time (Months) | Appearance | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) | Drug Content (%) | Encapsulation Efficiency (%) |

| 0 | White, opalescent dispersion | 150.2 ± 2.1 | 0.15 ± 0.02 | -35.6 ± 1.8 | 100.0 | 95.2 |

| 1 | No change | 152.5 ± 2.5 | 0.16 ± 0.03 | -34.9 ± 2.0 | 99.5 | 94.8 |

| 3 | No change | 158.9 ± 3.1 | 0.18 ± 0.04 | -33.1 ± 2.5 | 98.2 | 93.5 |

| 6 | Slight opalescence | 165.4 ± 4.5 | 0.22 ± 0.05 | -30.5 ± 3.1 | 96.8 | 91.2 |

Table 2: Illustrative Chemical Stability Data from Forced Degradation Studies of a Drug-Loaded this compound Nanoparticle Formulation

| Stress Condition | API Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0.1 N HCl, 60°C, 24h | 85.2 | 10.5 | 3.1 |

| 0.1 N NaOH, 60°C, 24h | 78.9 | 15.8 | 4.5 |

| 3% H₂O₂, RT, 48h | 92.1 | 6.2 | 1.1 |

| 80°C, 72h | 95.5 | 3.5 | 0.8 |

| Photostability (ICH Q1B) | 90.3 | 8.1 | 1.0 |

Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is crucial for developing stable this compound formulations.

Hydrolytic Degradation

The primary route of hydrolytic degradation for this compound is the opening of the maleic anhydride ring to form two carboxylic acid groups.[3] This reaction is catalyzed by both acidic and basic conditions.[4]

Hydrolytic degradation of the this compound copolymer.

Thermal Degradation

Thermal degradation of the hydrolyzed form of this compound (styrene-maleic acid copolymer) has been reported to occur in three stages.[6][7] The initial stage involves dehydration, where adjacent carboxylic acid groups can form new anhydride rings or intermolecular crosslinks.[6] At higher temperatures, chain scission can occur, leading to the formation of volatile products such as styrene, toluene, and carbon dioxide.[7]

References

- 1. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 2. [PDF] Photodegradation and photostabilization of polymers, especially polystyrene: review | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Review of hydrolysis of maleic anhydride - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICH Official web site : ICH [ich.org]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. jordilabs.com [jordilabs.com]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. tandfonline.com [tandfonline.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins with Styromal

Introduction